(2-Bromo-5-methyl-3-pyridyl)methanol
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Overview
Description
(2-Bromo-5-methyl-3-pyridyl)methanol is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methyl-3-pyridyl)methanol typically involves the bromination of 5-methyl-3-pyridylmethanol. One common method includes the reaction of 5-methyl-3-pyridylmethanol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-methyl-3-pyridyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 2-bromo-5-methyl-3-pyridinecarboxaldehyde or 2-bromo-5-methyl-3-pyridinecarboxylic acid.
Reduction: Formation of 2-bromo-5-methyl-3-pyridylmethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-methyl-3-pyridyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Bromo-5-methyl-3-pyridyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, potentially forming hydrogen bonds or participating in nucleophilic substitution reactions .
Comparison with Similar Compounds
(5-Bromo-2-chloro-pyridin-3-yl)-methanol: Similar structure but with a chlorine atom instead of a methyl group.
2-Bromo-3-pyridinemethanol: Similar structure but with the bromine atom at a different position on the pyridine ring.
2-Bromo-6-methylpyridine: Lacks the hydroxyl group but has a similar bromine and methyl substitution pattern .
Uniqueness: (2-Bromo-5-methyl-3-pyridyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C7H8BrNO |
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Molecular Weight |
202.05 g/mol |
IUPAC Name |
(2-bromo-5-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(4-10)7(8)9-3-5/h2-3,10H,4H2,1H3 |
InChI Key |
FYOZUKKPIUNFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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